![molecular formula C8H9N3O2 B2697178 2-(2-hydroxyethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 56654-49-0](/img/structure/B2697178.png)
2-(2-hydroxyethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Overview
Description
“2-(2-hydroxyethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one” is a compound that belongs to the class of triazolopyridines . Triazolopyridines are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals . The compound has an empirical formula of C6H5N3O and a molecular weight of 135.12 .
Synthesis Analysis
The synthesis of triazolopyridines can be achieved through various methods. One such method involves a one-pot synthesis from easily available 2-hydrazinopyridine and substituted aromatic aldehydes . Another method involves a desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates .Molecular Structure Analysis
The molecular structure of “2-(2-hydroxyethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one” can be represented by the SMILES string O=C1NN=C2C=CC=CN12 . This indicates that the compound has a triazolopyridine core with a hydroxyethyl group attached.Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 230-235 °C . It has a molecular weight of 135.12 and an empirical formula of C6H5N3O .Scientific Research Applications
Anticancer Activity
The derivatives of 1,2,4-triazolo[4,3-a]pyridin-3-one have shown promising anticancer activities . For instance, some triazolo pyrazine derivatives bearing 4-oxo-pyridazinone moieties were evaluated against three cancer cell lines (A549, MCF-7 and HeLa) and c-Met kinase .
Antimicrobial Activity
These compounds have also been found to exhibit antimicrobial activity . A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity. Some showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Analgesic and Anti-inflammatory Activity
The derivatives of 1,2,4-triazolo[4,3-a]pyridin-3-one have been found to possess analgesic and anti-inflammatory properties .
Antioxidant Activity
These compounds have also been reported to exhibit antioxidant activity .
Antiviral Activity
The derivatives of 1,2,4-triazolo[4,3-a]pyridin-3-one have shown antiviral properties .
Enzyme Inhibition
These compounds have been found to inhibit various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase activity, and aromatase .
Antitubercular Agents
The derivatives of 1,2,4-triazolo[4,3-a]pyridin-3-one have been used as antitubercular agents .
Synthesis of Customized Glycoconjugates
The synthesis of customized glycoconjugates constitutes a major goal for biocatalysis. To this end, engineered glycosidases have received great attention and, among them, thioglycoligases have proved useful to connect carbohydrates to non-sugar acceptors .
Safety and Hazards
Future Directions
Triazolopyridines, including “2-(2-hydroxyethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one”, have a wide range of applications in medicinal chemistry. They are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . Future research could focus on exploring the diverse pharmacological activities of these compounds and developing new synthetic methods.
properties
IUPAC Name |
2-(2-hydroxyethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c12-6-5-11-8(13)10-4-2-1-3-7(10)9-11/h1-4,12H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDRRKNTGUASRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C(=O)N2C=C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxyethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
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